molecular formula C15H11FN2O3 B3531862 N-(2-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(2-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B3531862
M. Wt: 286.26 g/mol
InChI Key: JBLMLQSKWPLWMX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, materials science, and industrial processes.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-10-5-1-2-6-11(10)17-14(19)9-18-12-7-3-4-8-13(12)21-15(18)20/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLMLQSKWPLWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves the condensation of 2-fluoroaniline with 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, under reflux conditions. The resulting intermediate is then treated with an appropriate base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated benzoxazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its wide range of biological activities.

    2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A precursor in the synthesis of the target compound.

    2-fluoroaniline: Another precursor used in the synthesis.

Uniqueness

N-(2-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is unique due to the presence of both the fluorophenyl and benzoxazole moieties, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the benzoxazole ring can contribute to its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Reactant of Route 2
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N-(2-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

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